molecular formula C15H14ClN5O B6443467 N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine CAS No. 2640866-10-8

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine

Cat. No.: B6443467
CAS No.: 2640866-10-8
M. Wt: 315.76 g/mol
InChI Key: GRFMMSRPDGLNPD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine is an organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 3-chloro-4-methoxyphenyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine typically involves multi-step organic reactions. One common method involves the initial formation of the purine ring system, followed by the introduction of the 3-chloro-4-methoxyphenyl group and the cyclopropyl group through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups onto the purine ring system.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
  • N-(3-chloro-4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-(3-chloro-4-methoxyphenyl)-9-cyclopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-9-cyclopropylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O/c1-22-12-5-2-9(6-11(12)16)20-14-13-15(18-7-17-14)21(8-19-13)10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFMMSRPDGLNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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